Pitcoin1
Overview
Description
Preparation Methods
The synthesis of Pitcoin1 involves multiple steps, starting with the preparation of the core structure, 4-Oxo-3-phenethyl-3,4-dihydropteridin-2-yl . This intermediate is then reacted with thio-N-(thiazol-2-yl)acetamide under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and are carried out at controlled temperatures . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Pitcoin1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pitcoin1 has a wide range of scientific research applications:
Mechanism of Action
Pitcoin1 exerts its effects by inhibiting the catalytic activity of PI3KC2α . This inhibition prevents the synthesis of phosphatidylinositol 3-phosphates, which are crucial for various cellular processes . The molecular targets of this compound include the ATP-binding site of PI3KC2α, where it binds and blocks the enzyme’s activity . This action impairs endocytic membrane dynamics and membrane remodeling during platelet-dependent thrombus formation .
Comparison with Similar Compounds
Pitcoin1 is unique due to its high selectivity and potency towards PI3KC2α . Similar compounds include other inhibitors of PI3K enzymes, such as:
Wortmannin: A non-specific PI3K inhibitor with broader activity.
LY294002: Another non-specific PI3K inhibitor with less selectivity compared to this compound.
PI-103: A dual inhibitor of PI3K and mTOR, with different selectivity profiles.
This compound stands out due to its specific inhibition of PI3KC2α, making it a valuable tool for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-oxo-3-(2-phenylethyl)pteridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S2/c26-14(23-18-22-9-11-28-18)12-29-19-24-16-15(20-7-8-21-16)17(27)25(19)10-6-13-4-2-1-3-5-13/h1-5,7-9,11H,6,10,12H2,(H,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHMCIKPOJARRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=NC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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